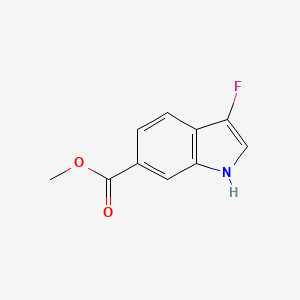

methyl 3-fluoro-1H-indole-6-carboxylate

描述

Structure

3D Structure

属性

分子式 |

C10H8FNO2 |

|---|---|

分子量 |

193.17 g/mol |

IUPAC 名称 |

methyl 3-fluoro-1H-indole-6-carboxylate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 |

InChI 键 |

XEGICFDJGZPFMA-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)F |

产品来源 |

United States |

Synthetic Methodologies for Methyl 3 Fluoro 1h Indole 6 Carboxylate and Analogues

Development of Fluoroindole Synthesis from Precursors

The construction of the 3-fluoroindole core is a key challenge that can be addressed through various classical and modern synthetic methods. These approaches often start from appropriately substituted benzene (B151609) derivatives.

Traditional Approaches Adapted for Fluorinated Anilines and Hydrazines

Classic indole (B1671886) syntheses remain a cornerstone for the preparation of a wide variety of indole derivatives. By employing fluorinated starting materials, these methods can be adapted to produce fluoroindoles.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method for indole formation from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of a 3-fluoroindole derivative, a potential route would involve the reaction of a (fluorophenyl)hydrazine with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgthermofisher.com

Another classical method, the Bischler-Möhlau indole synthesis , involves the reaction of an α-halo-acetophenone with an excess of aniline. drugfuture.comwikipedia.org This method typically yields 2-arylindoles. wikipedia.org Adapting this for a 3-fluoroindole would be less direct and might require significant modification of the starting materials. The harsh reaction conditions and potential for low yields are also notable considerations for this method. wikipedia.orgchemeurope.com

A summary of representative traditional indole syntheses is presented in Table 1.

| Reaction Name | Precursors | Catalyst/Conditions | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine and aldehyde/ketone | Brønsted or Lewis acids | Versatile, widely used, one-pot possible thermofisher.com |

| Bischler-Möhlau Indole Synthesis | α-bromo-acetophenone and aniline | Heat, excess aniline | Forms 2-substituted indoles, harsh conditions wikipedia.org |

Modern Transition Metal-Catalyzed Cyclization Reactions

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, which offer milder conditions and often greater functional group tolerance compared to traditional methods. Palladium-catalyzed reactions are particularly prominent in indole synthesis.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. rsc.orgwikipedia.org This reaction is highly versatile and can be adapted to synthesize a wide range of indole derivatives. wikipedia.orgub.edu To apply this to the target molecule, one could envision the use of an appropriately substituted ortho-iodoaniline and an alkyne that would lead to the desired substitution pattern. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent cyclization. ub.edu

Palladium-catalyzed intramolecular cyclization reactions of substituted anilines are also a viable strategy for constructing the indole ring. mdpi.com These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

C-H Functionalization Strategies for Regioselective Fluorination

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials.

Rhodium-catalyzed C-H activation has been successfully employed for the regioselective functionalization of indoles. bohrium.commdpi.com For the synthesis of a 3-fluoroindole, a strategy involving the C-H fluorination of an indole-6-carboxylate precursor could be envisioned. The regioselectivity of such reactions is often controlled by the use of a directing group, which positions the catalyst for activation of a specific C-H bond. nih.gov

Electrophilic fluorination is another direct approach to introduce a fluorine atom onto the indole ring. Reagents such as Selectfluor® can be used to fluorinate electron-rich heterocycles like indole. acs.orgresearchgate.net The challenge with this method is controlling the regioselectivity, as indole has multiple reactive sites. The reaction conditions can be tuned to favor fluorination at the C3 position.

Introduction and Modification of the Carboxylate Ester Moiety

Once the fluoroindole core is established, or concurrently with its formation, the methyl carboxylate group at the 6-position must be introduced.

Direct Esterification Protocols

If the synthesis yields 3-fluoro-1H-indole-6-carboxylic acid, a straightforward Fischer esterification can be employed to obtain the corresponding methyl ester. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Alternatively, various other direct esterification methods using different coupling agents can be utilized. rsc.org

Carbonylation Reactions for Carboxylate Formation

Carbonylation reactions provide a powerful method for the introduction of a carbonyl group. beilstein-journals.orgbeilstein-journals.orgnih.gov

Palladium-catalyzed carbonylation of a 3-fluoro-6-haloindole (e.g., iodo or bromo) with carbon monoxide and methanol would be a direct route to methyl 3-fluoro-1H-indole-6-carboxylate. mdpi.comnih.gov These reactions typically proceed in the presence of a palladium catalyst, a ligand, and a base. The Heck carbonylation is a specific example of such a transformation. researchgate.net

Visible-light-induced, metal-free carbonylation reactions have also been developed for the synthesis of indole-3-carboxylates and could potentially be adapted for the 6-position. acs.org

A summary of methods for introducing the carboxylate ester is presented in Table 2.

| Reaction Type | Precursor | Reagents | Key Features |

| Direct Esterification | Carboxylic acid | Methanol, acid catalyst | Classic, straightforward method |

| Palladium-Catalyzed Carbonylation | Halo-indole | CO, methanol, Pd catalyst | Direct introduction of the ester group mdpi.com |

Transesterification and Carboxylic Acid Derivatization

The methyl ester of this compound can be converted into other esters through transesterification. This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. wikipedia.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com In basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct. wikipedia.org

For instance, the conversion of a methyl ester to an ethyl ester can be achieved by heating the methyl ester in ethanol (B145695) with a catalytic amount of acid or base.

Table 1: General Conditions for Transesterification

| Catalyst Type | Reagents | Conditions |

|---|---|---|

| Acid | H₂SO₄, HCl, TsOH | Reflux in excess alcohol |

Beyond transesterification, the carboxylic acid moiety of the corresponding indole-6-carboxylic acid can be derivatized to form a variety of functional groups, which is particularly useful for modifying the compound's properties or for analytical purposes. researchgate.net Standard peptide coupling reagents can be used to form amides. For enhanced detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed. For example, carboxylic acids can be reacted with reagents like 2-picolylamine in the presence of coupling agents to form highly responsive derivatives for electrospray ionization mass spectrometry (ESI-MS). nih.gov

Regioselective Functionalization of the Indole Core

The synthesis of this compound necessitates the selective introduction of a fluorine atom at the C3 position and a carboxylate group at the C6 position. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position, making C3-fluorination relatively straightforward. However, functionalization of the benzenoid ring, especially at the C6 position, is more challenging and often requires the use of directing groups. bohrium.com

The introduction of a fluorine atom at the C3 position of the indole ring is typically achieved through electrophilic fluorination. wikipedia.org The high electron density at the C3 position makes it susceptible to attack by electrophilic fluorinating agents. bhu.ac.in A commonly used reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. nih.govorganic-chemistry.org

The mechanism of C3-fluorination with Selectfluor is an electrophilic aromatic substitution. The indole π-system attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or indoleninium ion. Subsequent deprotonation at the C3 position restores the aromaticity of the indole ring, yielding the 3-fluoroindole product. organic-chemistry.orgacs.org In some cases, depending on the reaction conditions and the substituents on the indole ring, further reaction can occur to yield 3,3-difluorinated or 3-fluorooxindole products. nih.govacs.org

Table 2: Common Electrophilic Fluorinating Agents for Indoles

| Reagent Name | Abbreviation | Typical Conditions |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Acetonitrile, often with water or alcohols as co-solvents |

Other fluorination strategies include photoredox catalysis, which can generate a fluorinating radical from a suitable precursor. organic-chemistry.org Anodic fluorination has also been reported for the synthesis of fluorinated indoles. researchgate.net

Directing functionalization to the C6 position of the indole benzenoid ring is a significant synthetic challenge due to the lower reactivity of this position compared to the pyrrole (B145914) ring. bohrium.com A common and effective strategy to achieve C6-selectivity is the use of a directing group attached to the indole nitrogen (N1 position). nih.gov This directing group coordinates to a transition metal catalyst, bringing it into proximity with the C7 C-H bond, which can lead to functionalization at the C6 position through remote C-H activation. thieme-connect.comresearchgate.net

For example, an N-P(O)tBu₂ directing group has been successfully used to direct the copper-catalyzed C6-arylation of indoles. researchgate.netacs.org While this method introduces an aryl group, it establishes a framework for C6-functionalization. To introduce a carboxylate group, one could envision a multi-step sequence starting with the introduction of a group that can be subsequently converted to a carboxylic acid. For instance, the introduction of a vinyl or acetylenic group via a cross-coupling reaction could be followed by oxidative cleavage to yield the desired carboxylic acid.

A more direct approach involves the synthesis of an indole-6-carboxylic acid precursor. One reported method involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization and subsequent hydrolysis and decarboxylation to yield 2-aryl-indole-6-carboxylic acids. thieme-connect.com The Fischer indole synthesis using appropriately substituted phenylhydrazines and keto-acids is another classical and adaptable method for preparing indole carboxylic acids. nih.gov

Achieving the desired substitution pattern in polysubstituted indoles like this compound hinges on the precise control of regioselectivity. The order of functionalization steps is critical. For instance, C3-fluorination is often performed on a pre-functionalized indole core.

The use of directing groups is a powerful tool for controlling selectivity. nih.gov As mentioned, N1-directing groups can facilitate C6-functionalization. researchgate.netacs.org The choice of catalyst and ligands can also influence the site of functionalization. It has been shown that in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the regioselectivity can be switched between the C2 and C3 positions by using different ligands. nih.govscispace.com

In the absence of a directing group, the intrinsic reactivity of the indole nucleus dictates the position of electrophilic attack, which is predominantly at C3. bhu.ac.in If the C3 position is blocked, electrophilic substitution can occur at other positions, including C2 or on the benzenoid ring, often at C5. bhu.ac.in Therefore, a synthetic strategy for a polysubstituted indole would likely involve a combination of exploiting the intrinsic reactivity and employing directing groups or pre-functionalized starting materials to install substituents at the desired positions in a controlled manner. d-nb.infonih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. In the context of indole synthesis, this translates to minimizing waste, avoiding hazardous reagents and solvents, and reducing the number of synthetic steps through C-H functionalization. nih.gov

A significant goal in green chemistry is the development of reactions that proceed without the need for metal catalysts or stoichiometric additives, which can simplify purification and reduce environmental impact. rsc.org For indole synthesis, several metal-free approaches have been developed. For example, a metal-free catalytic approach for the C6-functionalization of 2,3-disubstituted indoles has been achieved using a Brønsted acid catalyst. frontiersin.org This reaction proceeds under mild conditions and provides a direct route to C6-functionalized indoles. frontiersin.org

Furthermore, catalyst-free methods for the synthesis of functionalized indoles have been reported. The condensation of carboxymethyl cyclohexadienones with amines provides a catalyst-free route to 6-hydroxy indoles. acs.org Metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant also offers a sustainable pathway to substituted indoles. acs.org While not directly applied to the synthesis of this compound, these methodologies highlight the potential for developing greener synthetic routes to complex indole derivatives by minimizing the reliance on transition metal catalysts and harsh reagents.

Solvent Minimization and Alternative Media

Traditional organic syntheses often rely on large volumes of volatile, and frequently toxic, organic solvents, which contribute significantly to chemical waste and environmental impact. Modern synthetic strategies for indoles aim to mitigate these issues through solvent-free approaches or by substituting conventional solvents with more environmentally benign alternatives.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is an ideal green chemistry approach. For the synthesis of indole derivatives, solid-state reactions or reactions conducted with minimal solvent (neat conditions) have proven effective. For instance, the synthesis of bis(indolyl)methanes, a related class of indole compounds, has been successfully achieved under solvent-free conditions using catalysts like Cellulose Sulfuric Acid (CSA). openmedicinalchemistryjournal.com This method not only eliminates the need for a solvent but can also simplify purification processes and lead to higher yields due to increased reactant concentration. openmedicinalchemistryjournal.com Another approach involves blending reactants, such as indole, paraformaldehyde, and calcium oxide, and heating the mixture to induce a reaction without any liquid medium. nih.gov

Alternative Media: When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and sourced from renewable feedstocks.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It has been employed in the synthesis of various indole derivatives. openmedicinalchemistryjournal.com For example, multi-component reactions to produce 3-substituted indoles have been carried out in water using catalysts like Cu(PPh₃)Cl, achieving high yields and demonstrating the economic and ecological benefits of this medium. openmedicinalchemistryjournal.com

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be derived from natural products. Their use in indole synthesis, such as the Fischer Indole Synthesis, has been explored to enhance reaction efficiency and sustainability. numberanalytics.com

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable polymer that can serve as a reaction medium. It has been used to promote catalyst-free multi-component reactions (MCRs) for the synthesis of 3-substituted indoles, proving to be an effective and recyclable medium. openmedicinalchemistryjournal.com

The following table summarizes the comparison between conventional and alternative solvents for indole synthesis.

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene, Acetonitrile | High solubility for organic compounds, well-established reactivity. | Toxic, volatile, often petroleum-derived, environmental persistence. |

| Alternative | Water, Ethanol, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, often renewable, can enhance reactivity. openmedicinalchemistryjournal.comnumberanalytics.com | Lower solubility for nonpolar substrates, may require different reaction conditions. |

| Solvent-Free | Neat, Solid-state grinding | Eliminates solvent waste, simplifies workup, can increase reaction rates. openmedicinalchemistryjournal.comnih.gov | Limited to thermally stable reactants, potential for mixing issues. |

These methodologies, while demonstrated for general indole synthesis, are directly applicable to the production of specific targets like this compound, offering a pathway to more sustainable manufacturing.

Atom Economy and Reaction Efficiency Considerations

Maximizing Atom Economy: In the context of synthesizing substituted indoles, several strategies can be employed to maximize atom economy:

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as they involve the combination of two or more molecules to form a single product with no other molecules being produced. nih.gov The Diels-Alder reaction is a classic example of an atom-economical process. nih.gov

Cascade Reactions: Also known as tandem or domino reactions, these processes involve multiple bond-forming events occurring in a single operation without isolating intermediates. This approach significantly improves step economy and reduces waste from multiple workup and purification steps. researchgate.net The synthesis of 3-(α-fluorovinyl)indoles from 1-phenylpyrazolidinones and α,α-difluoromethylene alkynes proceeds through such a cascade, forming the indole ring and the functionalized side chain in one pot. researchgate.net

C-H Activation/Functionalization: Traditional syntheses often require pre-functionalizing starting materials (e.g., installing a halogen) to facilitate a subsequent coupling reaction. Modern methods involving direct C-H activation bypass these extra steps, leading to greater step- and atom-economy. For example, copper-mediated C-H sulfonylation at the C4 position of the indole ring avoids the need for pre-installed directing groups, streamlining the synthetic route. acs.orgacs.org

The table below illustrates the concept of atom economy with hypothetical reaction types relevant to indole synthesis.

| Reaction Type | General Scheme | Atom Economy | Byproducts |

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | B |

| Elimination | A-B → A + B | < 100% | B |

| Rearrangement | A → B | 100% | None |

By prioritizing synthetic routes that involve high-yield, atom-economical steps like cycloadditions, cascade reactions, and direct C-H functionalization, the synthesis of this compound and its analogues can be made significantly more efficient and sustainable.

Mechanistic Investigations of Reactivity and Transformation Pathways

Electronic Effects of Fluorine on Indole (B1671886) Ring Reactivity

The fluorine atom at the C3 position of the indole ring is a powerful modulator of the molecule's electronic properties, which in turn governs its reactivity. Its effects are a nuanced combination of induction and resonance.

Inductive and Resonance Effects on Electron Density Distribution

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the surrounding molecular framework. nih.gov This effect is most pronounced at the adjacent C2 and C4 positions. Conversely, the lone pairs on the fluorine atom can be donated into the indole's π-system, a phenomenon known as a positive mesomeric or resonance effect (+R). nih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Benzene (B151609) Ring |

|---|---|---|---|---|

| -F | C3 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |

| -COOCH₃ | C6 | Electron-Withdrawing | Electron-Withdrawing | Strongly Deactivating |

Influence on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the indole nucleus is profoundly influenced by the 3-fluoro substituent. The C3 position, typically the most nucleophilic site in an unsubstituted indole, is blocked. The strong inductive effect of fluorine deactivates the entire pyrrole (B145914) ring, making EAS more challenging.

However, the directing effects for any potential substitution are dictated by the modified electron distribution. The nitrogen atom's lone pair strongly directs electrophiles to the pyrrole ring. Despite the deactivation by fluorine, the C2 position becomes a primary site for electrophilic attack, assuming steric factors are not prohibitive. On the benzene portion of the molecule, the fluorine atom's influence is less direct, and the directing effects of the C6-carboxylate group become more dominant for substitutions on that ring.

Role of the Carboxylate Ester in Directing Reactivity

The methyl carboxylate group at the C6 position primarily influences the reactivity of the benzene ring of the indole system through its own electronic and steric properties.

Steric and Electronic Directing Group Effects

The methyl ester group is a classic electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. It acts as a meta-director. Therefore, for any electrophilic attack on the benzenoid ring of methyl 3-fluoro-1H-indole-6-carboxylate, the incoming electrophile would be directed to the C5 and C7 positions, which are meta to the C6-ester. The combined deactivating properties of both the 3-fluoro and 6-carboxylate groups make electrophilic substitution on the benzene ring particularly difficult to achieve under standard conditions.

From a steric perspective, the ester group at C6 is relatively removed from the more reactive pyrrole ring and is not expected to significantly hinder reactions at the C2 or N1 positions. Its bulk would, however, influence the regioselectivity of reactions occurring on the benzene ring, potentially favoring the less hindered C5 position over the C7 position.

Participation in Cyclization and Annulation Reactions

The carboxylate ester is not merely a passive directing group; it can actively participate in a variety of synthetic transformations. Palladium-catalyzed reactions, for example, can utilize the ester functionality. Methodologies have been developed for the regioselective hydrocarboxylation and carbonylative esterification of indoles to produce indole-3-carboxylic acids and esters, demonstrating the utility of this functional group in C-C bond formation. acs.org

Furthermore, the ester can serve as an anchor point or reactive site for building more complex heterocyclic systems. Intramolecular cyclization reactions, where a nucleophile from a side chain attached elsewhere on the indole attacks the ester carbonyl, can lead to the formation of fused polycyclic structures. Palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters represents a strategy for constructing functionalized indoles, where the ester enolate is a key intermediate. researchgate.net Such annulation strategies are vital in medicinal chemistry for creating diverse molecular scaffolds.

Radical and Photoredox Chemistry in Fluoroindole Functionalization

Modern synthetic methods, particularly those involving radical intermediates and photoredox catalysis, have provided powerful tools for functionalizing otherwise unreactive C-H bonds. These approaches are well-suited for complex molecules like this compound.

Visible-light photoredox catalysis has emerged as a mild and efficient way to generate radical species. core.ac.uk This methodology can be applied to the synthesis of 3-fluoroindoles themselves or to the subsequent functionalization of the fluoroindole core. nih.govacs.org The general mechanism involves a photocatalyst which, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate a radical. This radical can then add to the indole ring or participate in a C-H functionalization cascade. core.ac.uk

For instance, photoredox-catalyzed reactions can enable the introduction of various functional groups onto the indole scaffold under conditions that tolerate sensitive groups like esters and fluorine. semanticscholar.org The unique reactivity patterns of radicals allow for substitutions that are complementary to traditional electrophilic or nucleophilic pathways. This approach opens up possibilities for late-stage functionalization, where complex indole derivatives can be modified selectively without requiring a complete redesign of the synthetic route. The development of photoredox systems for direct arene C-H functionalization highlights the potential for these methods to be applied to fluoroindoles. mdpi.com

| Reaction Type | Key Reagents/Catalysts | Position Functionalized | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor | C3 | Electrophilic Attack | acs.org |

| Carbonylative Esterification | Pd/C, Oxalic Acid | C3 | Palladium Catalysis | acs.org |

| Fluoroindole Synthesis | Ruthenium photocatalyst | C3 | Photoredox Radical Cyclization | nih.govacs.org |

| Decarboxylative C2-Arylation | Palladium(II) catalyst | C2 | Palladium-Catalyzed C-H Activation | nih.gov |

Heterocyclic Rearrangements and Cycloaddition Reactions

The rigid indole scaffold can be transformed into more complex polycyclic systems through rearrangements and cycloaddition reactions. The electronic nature of this compound is expected to play a significant role in these transformations.

Cascade reactions offer an efficient strategy for the rapid construction of complex molecular architectures from simple starting materials. rsc.org For indole derivatives, cascade reactions can lead to the formation of various fused heterocyclic systems. nih.gov An acid-catalyzed cascade reaction of a substituted methyl indole-4-carboxylate has been shown to produce a novel tetracyclic indole scaffold. mdpi.comnih.gov This suggests that under acidic conditions, this compound could potentially undergo similar intramolecular cyclizations if appropriately functionalized.

For instance, a plausible cascade sequence could be initiated by the functionalization of the N-H position with a group containing a nucleophilic or electrophilic moiety. Subsequent intramolecular reaction with the indole ring could then trigger a series of bond-forming events to construct a fused system. The presence of the electron-withdrawing methyl carboxylate group could influence the regioselectivity of such cyclizations.

Intramolecular cyclizations are a powerful tool for the synthesis of polycyclic indole derivatives. rsc.orgnih.gov The substitution pattern of this compound could be exploited to design precursors for such cyclizations. For example, introduction of a suitable side chain at the N1 or C2 position could enable a subsequent ring-closing reaction to form a new fused ring.

Skeletal rearrangements of the indole core can lead to the formation of other important heterocyclic structures. ethz.chchemrxiv.org While the direct skeletal rearrangement of the indole nucleus itself is challenging, rearrangements of derivatives are more common. For example, the treatment of 3-substituted indoles with strong acids like triflic acid can induce a 1,2-migration of the substituent from the C3 to the C2 position. nih.gov The stability of the 3-fluoro substituent would be a key factor in the feasibility of such a rearrangement for this compound.

The following table summarizes representative examples of cascade and rearrangement reactions of functionalized indoles, providing a basis for predicting the potential reactivity of this compound.

| Reaction Type | Substrate | Conditions | Product |

| Acid-Catalyzed Cascade | Methyl 3-formyl-1H-indole-4-carboxylate | Ethane-1,2-diamine, Acetic acid | Tetracyclic fused indole |

| Intramolecular Cyclization | 2-Aryl indole with N-tethered nucleophile | N-chlorosuccinimide | Fused indoline |

| 1,2-Migration | 3-tert-Butyl-1H-indole | Triflic acid | 2-tert-Butyl-1H-indole |

This table is based on published examples for analogous indole derivatives and serves to illustrate the types of transformations that could be explored for this compound.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For methyl 3-fluoro-1H-indole-6-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation of its constitution.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton (H1) would appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). The protons on the pyrrole (B145914) ring (H2) and the benzene (B151609) ring (H4, H5, H7) would exhibit characteristic chemical shifts and coupling patterns. The presence of the fluorine atom at the C3 position would introduce complex splitting patterns (coupling) for nearby protons, particularly H2 and H4. The methyl ester protons would appear as a sharp singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms of the molecule. The carbonyl carbon of the ester would be the most downfield signal (~165 ppm). The carbon atom directly bonded to the fluorine (C3) would show a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine atom would exhibit smaller two- and three-bond C-F couplings, which are crucial for confirming the fluorine's position.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would be split by neighboring protons (H2 and H4), providing further evidence for its location.

Predicted NMR Data The following data is predictive and based on the analysis of similar indole structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | > 8.0 (broad s) | - |

| 2 (C-H) | ~7.5 (d) | ~125 (d, J_CF) |

| 3 | - | ~150 (d, ¹J_CF) |

| 3a | - | ~128 |

| 4 (C-H) | ~7.8 (dd) | ~122 (d, J_CF) |

| 5 (C-H) | ~7.1 (dd) | ~112 |

| 6 | - | ~125 |

| 7 (C-H) | ~8.2 (s) | ~115 |

| 7a | - | ~135 |

| C=O | - | ~165 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle. For a planar molecule like this, the focus is on confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H4 and H5, confirming their ortho relationship on the benzene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org It would definitively link each proton signal (e.g., H2, H4, H5, H7, and the methyl protons) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. rsc.org It is crucial for identifying quaternary carbons and piecing the structure together. For instance, the methyl protons (~3.9 ppm) would show a correlation to the carbonyl carbon (~165 ppm), and the H7 proton would show correlations to the C5 and C6 carbons, confirming the position of the ester group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and, consequently, the molecular formula (C₁₀H₈FNO₂). The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide further structural proof. The molecular ion peak (M⁺) would be prominent. A characteristic fragmentation pathway for indole esters is the loss of the methoxy (B1213986) group (-OCH₃) followed by the loss of carbon monoxide (-CO) to yield a stable indole cation.

Table 2: Predicted Mass Spectrometry Data

| Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₈FNO₂⁺˙ | 193.05 | Molecular Ion |

| [M-OCH₃]⁺ | C₉H₅FNO⁺ | 162.03 | Loss of methoxy radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared light or the inelastic scattering of monochromatic light (Raman).

Key expected vibrational modes for this compound would include:

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.

C=C stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of an aryl-fluoride bond.

C-O stretch: An absorption corresponding to the ester C-O bond would be visible in the 1100-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR/Raman Peaks

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Ester C=O Stretch | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While crystallographic data for the title compound is unavailable, a complete crystal structure has been reported for the closely related analogue, 6-fluoro-1H-indole-3-carboxylic acid . nih.gov This structure provides significant insight into the likely solid-state conformation and intermolecular interactions of the methyl ester derivative.

The reported structure of 6-fluoro-1H-indole-3-carboxylic acid reveals that the indole ring system is essentially planar. nih.gov In the crystal, molecules are linked by strong intermolecular hydrogen bonds. The indole N-H group acts as a hydrogen bond donor to a carboxylate oxygen atom of an adjacent molecule. nih.gov Additionally, O-H···O hydrogen bonds link the carboxylic acid groups into dimers, which are further connected into a larger network. nih.gov π–π stacking interactions are also observed between the indole rings of adjacent molecules, with a centroid-to-centroid distance of 3.680 Å. nih.gov

It is highly probable that this compound would adopt a similar planar conformation and crystal packing motif. The crucial N-H···O hydrogen bond, with the indole N-H acting as the donor and the ester carbonyl oxygen acting as the acceptor, would likely be a primary organizing force in its crystal lattice, forming chains or dimeric structures.

Table 4: Crystal Data for Analogue 6-Fluoro-1H-indole-3-carboxylic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0054 (14) |

| b (Å) | 11.699 (2) |

| c (Å) | 9.2947 (19) |

| β (°) | 104.15 (3) |

| Volume (ų) | 738.7 (3) |

| Z | 4 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of organic molecules.

Optimization of Molecular Geometries and Conformational Landscapes

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be used to optimize the geometry of methyl 3-fluoro-1H-indole-6-carboxylate, identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Furthermore, an analysis of the conformational landscape would involve identifying different spatial arrangements of the molecule, particularly rotation around single bonds, and calculating their relative energies to determine the most prevalent conformers at a given temperature.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT methods can predict various spectroscopic properties. For instance, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would be invaluable for confirming the structure of the molecule and interpreting experimental NMR spectra. These calculations provide a direct link between the electronic environment of each atom and its observed spectroscopic signature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. An FMO analysis of this compound would reveal the likely sites for nucleophilic and electrophilic attack and provide an estimate of the molecule's kinetic stability through the HOMO-LUMO energy gap.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By locating and characterizing the transition state structures for potential reactions involving this compound, chemists can determine the activation energies and reaction kinetics. This would allow for a detailed understanding of the mechanisms of reactions such as electrophilic substitution on the indole (B1671886) ring or reactions involving the ester group.

Solvation Models and Environmental Effects on Electronic Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, both implicit and explicit, can be used to simulate the effect of a solvent on the electronic properties of this compound. These studies would reveal how factors like solvent polarity affect the molecule's conformational preferences, electronic structure, and reactivity, providing a more realistic theoretical description of its behavior in solution.

Applications As a Privileged Scaffold in Advanced Molecular Construction

Synthetic Intermediate for Complex Indole (B1671886) Alkaloids and Natural Product Analogues

The indole nucleus is a cornerstone of numerous complex alkaloids with potent biological activities. While direct evidence for the use of methyl 3-fluoro-1H-indole-6-carboxylate in the total synthesis of specific complex indole alkaloids is not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate. The fluorine atom at the 3-position can serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially enhancing the metabolic stability and binding affinity of the resulting analogue.

The general strategy for employing such a scaffold would involve the elaboration of the core structure through reactions at the N-H position, the C-2 position, and modifications of the methyl ester at the C-6 position. For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecular fragments to build complexity.

Table 1: Potential Synthetic Transformations of this compound for Alkaloid Synthesis

| Position | Functional Group | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| N-1 | Amine (N-H) | Alkylation, Arylation, Acylation | N-substituted indoles |

| C-2 | Methylene (C-H) | Lithiation followed by electrophilic quench | C-2 functionalized indoles |

| C-3 | Fluoro | Not typically modified | Stable bioisosteric group |

Building Block for Functional Organic Materials

The photophysical and electronic properties of the indole ring system make it an attractive component for the construction of functional organic materials. The introduction of fluorine can further tune these properties, such as the HOMO/LUMO energy levels, which is critical for applications in organic electronics. rsc.orgresearchgate.net

In the field of dye-sensitized solar cells (DSSCs), organic dyes based on a donor-π-acceptor (D-π-A) architecture are of paramount importance. rsc.org Indole derivatives are often employed as electron-rich donor units. rsc.orgresearchgate.net The electron-donating ability of the indole nitrogen can be harnessed to facilitate charge separation upon photoexcitation. While specific studies incorporating this compound into DSSC dyes are not prominent, its structure is amenable to such applications. The indole core could serve as the donor component, and the methyl ester at the 6-position could be elaborated into a π-conjugated bridge and an acceptor/anchoring group. The fluorine at the 3-position could enhance the photostability and modulate the electronic properties of the resulting dye.

Table 2: Potential Role of this compound in a D-π-A Dye for DSSCs

| Component | Potential Role of Scaffold | Required Modification |

|---|---|---|

| Donor (D) | The indole nucleus | N-alkylation with a bulky group to prevent aggregation |

| π-Bridge | Elaboration from C-6 | Suzuki or Stille coupling after conversion of the ester |

Indole derivatives have also been investigated as components of emitting materials and host materials in organic light-emitting diodes (OLEDs). researchgate.net Their rigid structure and good charge-transporting properties are beneficial for achieving high efficiency and stability. The introduction of fluorine atoms can influence the emission color and quantum efficiency of the resulting materials. This compound could be a precursor for OLED materials. For example, it could be incorporated into larger conjugated systems that function as emitters or hosts in the emissive layer of an OLED device.

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes. nih.govmdpi.com The indole scaffold is a common fluorophore due to its intrinsic fluorescence. spectroscopyonline.com The substitution pattern on the indole ring can significantly impact its photophysical properties. The fluorine atom in this compound can potentially enhance the quantum yield and photostability of the fluorophore. The methyl ester provides a convenient point of attachment for a recognition moiety that can selectively bind to a biological target of interest, or for a linker to attach it to other molecules.

Precursor in the Development of Advanced Ligand Systems

The indole scaffold can be incorporated into ligand structures for the complexation of metal ions, leading to catalysts with novel reactivity and selectivity. nih.gov The nitrogen atom of the indole ring and other appended functional groups can act as coordination sites.

This compound can be derivatized to create ligands for transition metal catalysis. For instance, the N-H group can be substituted with a coordinating group, and the methyl ester can be converted into other functionalities like amides or phosphines. The fluorine atom can exert a significant electronic effect on the resulting ligand, influencing the properties of the metal center and, consequently, the catalytic activity. nih.govrsc.org The incorporation of fluorinated ligands can enhance the stability and alter the selectivity of metal complexes. rsc.orgfu-berlin.de

Table 3: Potential Ligand Architectures from this compound

| Ligand Type | Synthetic Strategy from Scaffold | Potential Metal Coordination |

|---|---|---|

| N-heterocyclic carbene (NHC) precursor | Functionalization at N-1 and C-2 | Ruthenium, Palladium, Gold |

| Pincer Ligand | Elaboration at C-2 and N-1 with coordinating arms | Platinum, Iridium, Rhodium |

Scaffold for Supramolecular Assembly

This compound is a multifaceted compound poised to serve as an exceptional building block, or scaffold, in the field of supramolecular chemistry. This area of science focuses on the assembly of molecules into larger, well-defined structures held together by non-covalent interactions. The unique combination of a fluorinated indole ring and a methyl carboxylate group within a single, relatively rigid structure provides a precise arrangement of functionalities that can direct the self-assembly of complex molecular architectures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions, all influenced by the electronic nature of its substituents, makes this compound a molecule of significant interest for the rational design of novel supramolecular systems.

The indole core itself is a well-established participant in supramolecular chemistry. The nitrogen-hydrogen (N-H) group of the indole ring is a reliable hydrogen bond donor, capable of forming robust interactions with suitable acceptor atoms like oxygen or nitrogen. Simultaneously, the aromatic bicyclic system provides a large surface area for π-π stacking interactions, a common organizing force in the assembly of aromatic molecules.

The introduction of a fluorine atom at the 3-position of the indole ring significantly modulates these inherent properties. Fluorine is the most electronegative element, and its presence can induce a local dipole moment and alter the electron distribution of the indole ring system. This electronic perturbation can, in turn, influence the strength and geometry of π-π stacking interactions with neighboring molecules. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, participating in C–H···F interactions, which are increasingly recognized as important directional forces in crystal engineering. This fluorination can lead to more stable and robust lattice structures in the solid state.

Complementing the fluorinated indole core is the methyl carboxylate group at the 6-position. The carbonyl oxygen of the ester is a potent hydrogen bond acceptor, readily interacting with the N-H group of a neighboring indole ring to form N–H···O hydrogen bonds. This interaction is a highly predictable and directional force, often leading to the formation of chains or tapes of molecules. While the methyl ester is not a hydrogen bond donor like a carboxylic acid, its oxygen atoms can still participate in various weak C-H...O interactions, further stabilizing the resulting supramolecular structure.

The combined influence of these functional groups suggests that this compound is pre-programmed for self-assembly. A likely and powerful assembly motif would involve the formation of hydrogen-bonded chains where the N-H group of one molecule interacts with the carbonyl oxygen of the next. These one-dimensional chains can then further organize in three dimensions through π-π stacking of the fluorinated indole rings and weaker C–H···F and C–H···O interactions.

A pertinent example can be seen in the crystal structure of a closely related compound, 6-fluoro-1H-indole-3-carboxylic acid. In its solid state, this molecule forms dimers through strong O–H···O hydrogen bonds between the carboxylic acid groups. These dimers are then further linked into a larger assembly by N–H···O hydrogen bonds and π–π stacking interactions, with a measured centroid-centroid distance of 3.680 Å. nih.gov While this compound cannot form the same carboxylic acid dimer, the principles of hydrogen bonding and π-stacking directing the assembly remain highly relevant.

The strategic placement of the fluorine and methyl carboxylate groups on the indole scaffold thus provides a blueprint for controlled molecular aggregation. By understanding and harnessing these non-covalent interactions, researchers can employ this compound as a versatile scaffold to construct sophisticated supramolecular materials with potentially novel electronic, optical, or host-guest properties.

Emerging Research Avenues and Future Directions in Fluoroindole Chemistry

Development of Novel and Highly Efficient Fluorination Methodologies

The introduction of a fluorine atom onto the indole (B1671886) core, particularly at the C3 position, requires sophisticated and selective synthetic methods. Traditional fluorination approaches often suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity. Consequently, the development of novel and more efficient fluorination methodologies is a paramount area of research.

Recent advancements have centered on both electrophilic and nucleophilic fluorination strategies. Electrophilic fluorinating reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), have proven effective for the direct fluorination of the electron-rich indole nucleus. These reagents offer the advantage of relatively mild reaction conditions and have been successfully employed in the synthesis of various fluoroindoles. For instance, the direct fluorination of indole-3-carboxylic acid derivatives using electrophilic sources typically yields the corresponding 3-fluoro-3H-indole intermediates, which can then be further manipulated.

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly attractive strategy for the rapid generation of fluorinated analogs of complex molecules. This approach avoids the need to carry starting materials through lengthy synthetic routes and allows for the direct modification of advanced intermediates or even final products. Transition-metal-catalyzed fluorination reactions are at the forefront of late-stage functionalization, offering unique opportunities for regioselective C-H fluorination.

| Fluorinating Reagent | Type | Typical Application | Reference Compound Example |

| Selectfluor® (F-TEDA-BF4) | Electrophilic | Direct fluorination of electron-rich aromatics | 3-Fluoro-1H-indole |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Direct C-H fluorination | 2-Aryl-3-fluoroindoles |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Deoxyfluorination of alcohols and carbonyls | Not directly applicable to indole fluorination |

| Silver(I) fluoride | Nucleophilic | Fluorination of aryl halides and boronic acids | 4-Fluoro-N-methyl-N-phenylbenzamide |

Chemo- and Regioselective Transformations of Polyfunctionalized Indoles

The synthesis of specifically substituted indoles like methyl 3-fluoro-1H-indole-6-carboxylate, which bears multiple functional groups, presents a significant challenge in controlling chemo- and regioselectivity. The indole nucleus possesses several reactive sites, including the N-H bond, the C2 and C3 positions of the pyrrole (B145914) ring, and the C4-C7 positions of the benzene (B151609) ring. Selective functionalization of one site without affecting others is crucial for efficient synthesis.

A powerful strategy to achieve regioselectivity is the use of directing groups. These are moieties that are temporarily installed on the indole scaffold to direct a reagent to a specific position. For instance, a removable directing group on the indole nitrogen can facilitate C-H functionalization at the C2 or C7 positions, which are typically less reactive than C3. Similarly, a substituent at the C3 position can direct functionalization to the C2 or C4 positions. The choice of catalyst is also critical, with different transition metals exhibiting distinct preferences for specific C-H bonds.

For a molecule like this compound, a synthetic strategy would likely involve the careful orchestration of directing groups and selective reactions. For example, one could envision a route starting from a 6-carboxylated indole, followed by a directed C3-fluorination. Alternatively, a fluorinated indole precursor could be selectively carboxylated at the C6 position. The interplay between the inherent reactivity of the fluorinated indole core and the influence of directing groups is a key area of ongoing research.

Integration of this compound Synthesis with Flow Chemistry

Flow chemistry, utilizing microreactors and continuous flow systems, has emerged as a transformative technology in chemical synthesis. It offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability. The integration of fluoroindole synthesis, including that of this compound, with flow chemistry holds immense promise.

The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors is particularly beneficial for fluorination reactions, which can be highly exothermic and require careful management. Furthermore, the generation and use of hazardous reagents can be performed in situ in a closed flow system, minimizing operator exposure.

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Milligram to kilogram | Microgram to multi-ton |

| Heat Transfer | Poor and non-uniform | Excellent and uniform |

| Mass Transfer | Often limited by stirring | Rapid due to small diffusion distances |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |

| Scalability | Difficult and requires re-optimization | Straightforward by running for longer times |

Exploration of Photoinduced Reactions for Indole Derivatization

Photoinduced reactions, which utilize light to initiate chemical transformations, offer a green and powerful tool for organic synthesis. The use of visible-light photoredox catalysis has witnessed an explosion of interest in recent years, enabling a wide range of novel and previously challenging transformations under mild conditions. The application of these methods to the derivatization of fluoroindoles is a burgeoning area of research.

Photoredox catalysis can be employed for various C-H functionalization reactions, including alkylation, arylation, and trifluoromethylation, at different positions of the indole ring. These reactions typically proceed via radical intermediates, offering complementary reactivity to traditional ionic pathways. For a molecule like this compound, photoinduced reactions could be used for late-stage diversification, introducing new functional groups at various positions to generate a library of analogs for biological screening.

Furthermore, direct photoexcitation of indole derivatives can lead to unique cycloaddition and rearrangement reactions, providing access to complex polycyclic scaffolds. The interplay between the fluorine substituent and the excited state reactivity of the indole core is an area ripe for exploration, potentially leading to the discovery of novel photochemical transformations.

Advanced Computational Tools for Predicting Reactivity and Designing New Syntheses

In recent years, computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. Advanced computational tools, such as Density Functional Theory (DFT) and machine learning algorithms, are increasingly being used to predict the reactivity of molecules and to design novel and efficient synthetic routes.

DFT calculations can provide valuable insights into reaction mechanisms, allowing chemists to understand the factors that control regioselectivity and stereoselectivity. This knowledge can then be used to optimize reaction conditions and to design more effective catalysts and reagents. For the synthesis of this compound, DFT could be used to predict the most favorable site of fluorination on a substituted indole precursor or to assess the feasibility of a proposed synthetic step.

常见问题

Q. What are the established synthetic routes for methyl 3-fluoro-1H-indole-6-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Common routes include:

- Friedel-Crafts Acylation: Fluorinated indole precursors (e.g., 3-fluoroindole derivatives) are acylated using methyl chloroformate under anhydrous conditions. Catalysts like AlCl₃ or FeCl₃ may enhance regioselectivity at the 6-position .

- Reductive Cyclization: Nitro-substituted intermediates are reduced using Pd/C or Raney Ni, followed by esterification. Yields (~60-75%) depend on solvent polarity (e.g., THF vs. DMF) and temperature control .

- Limitations: Competing fluorination at alternative positions (e.g., 4- or 5-) may occur without directing groups. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the 6-carboxylate isomer .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer:

- Single-Crystal X-Ray Diffraction: Resolves fluorine positioning and confirms the indole backbone (e.g., bond angles and torsion matching fluorinated analogs) .

- ¹H/¹³C NMR: Fluorine coupling patterns (e.g., ³JHF ~20 Hz) distinguish 3-fluoro substitution from other isomers. Carboxylate methyl protons appear as singlets at δ ~3.9 ppm .

- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% TFA) quantify purity (>98%) and detect trace byproducts (e.g., de-esterified acids) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer:

- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis of the ester group .

- Stability Data: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when sealed .

Advanced Research Questions

Q. How does 3-fluoro substitution influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer:

- Electron-Withdrawing Effect: Fluorine at C3 decreases electron density at C2/C4, directing Suzuki-Miyaura couplings to C5/C7. DFT calculations (B3LYP/6-31G*) show a 0.15 eV increase in LUMO energy, favoring nucleophilic attacks .

- Experimental Validation: Pd-mediated coupling with aryl boronic acids yields 5-aryl derivatives (75-85% efficiency), confirmed by NOESY for regioselectivity .

Q. What computational strategies predict the environmental fate of this compound?

- Methodological Answer:

- QSAR Models: Estimate logP (2.1-2.3) and biodegradability (EPI Suite) to predict bioaccumulation potential. Fluorine increases hydrophobicity but reduces metabolic degradation rates .

- Degradation Pathways: Hydrolysis (pH-dependent) and photolysis (λ >290 nm) studies in simulated sunlight show t₁/₂ = 14 days in water, forming 3-fluoroindole-6-carboxylic acid as the primary metabolite .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer:

- Critical Factors:

- Catalyst Loading: Pd(OAc)₂ (5 mol%) vs. Pd(dppf)Cl₂ (2 mol%) alters yields by 15-20% in Heck reactions .

- Solvent Optimization: DMF increases reaction rates but may promote ester hydrolysis; THF/EtOH mixtures balance yield and purity .

- Design of Experiments (DoE): Multivariate analysis (e.g., ANOVA) identifies temperature and catalyst as primary yield drivers .

Q. What strategies mitigate toxicity risks in biological assays?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。